molecular formula C11H24N2O2 B1381241 (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester CAS No. 1391116-69-0

(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester

Cat. No.: B1381241
CAS No.: 1391116-69-0
M. Wt: 216.32 g/mol
InChI Key: OTSWUUVDIYKZTD-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-amino-3,3-dimethylbutyl)carbamate: is a synthetic compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

tert-Butyl N-(2-amino-3,3-dimethylbutyl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl N-(2-amino-3,3-dimethylbutyl)carbamate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester lies in its specific amino and carbamate groups, which confer distinct reactivity and applications.

Properties

IUPAC Name

tert-butyl N-(2-amino-3,3-dimethylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)8(12)7-13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSWUUVDIYKZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391116-69-0
Record name tert-butyl N-(2-amino-3,3-dimethylbutyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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